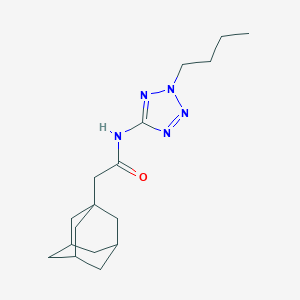
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide is a synthetic compound that belongs to the class of adamantane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide involves the inhibition of key enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For instance, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) that play a crucial role in the invasion and metastasis of cancer cells. It also inhibits the activity of cyclooxygenase-2 (COX-2) that is involved in the production of inflammatory mediators. Furthermore, it modulates the activity of neurotransmitters such as dopamine and serotonin that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been found to modulate the levels of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide in lab experiments include its high potency, selectivity, and low toxicity. It also has good solubility in various solvents, which makes it easy to use in various assays. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research of 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide. One of the potential directions is to investigate its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Moreover, it would be interesting to investigate its potential synergistic effects with other drugs or compounds. Finally, the development of new synthetic methods to obtain this compound in a more cost-effective manner could also be a potential direction for future research.
Conclusion
In conclusion, 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide is a promising compound that has shown potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of key enzymes and signaling pathways that are involved in the pathogenesis of these diseases. Although it has some limitations, its advantages make it a valuable tool for research in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide involves the reaction of 1-adamantylamine with 2-butyl-2H-tetrazol-5-ylacetic acid in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide has been investigated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. Moreover, it has been found to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
Propriétés
Nom du produit |
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide |
|---|---|
Formule moléculaire |
C17H27N5O |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-(2-butyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C17H27N5O/c1-2-3-4-22-20-16(19-21-22)18-15(23)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,2-11H2,1H3,(H,18,20,23) |
Clé InChI |
DHDKZILWJMLSQI-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B249294.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249305.png)

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)


![7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)
![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)

![Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)
